6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide - 1334376-58-7

6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Catalog Number: EVT-2789317
CAS Number: 1334376-58-7
Molecular Formula: C13H10F3N3O2
Molecular Weight: 297.237
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently undergoing phase III clinical trials for treating metastatic prostate cancer [, ]. It exhibits anti-tumor activity by inhibiting tumor angiogenesis in human and rodent tumors []. Research suggests Tasquinimod upregulates thrombospondin-1 (TSP1) expression, leading to the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF). This process potentially contributes to its anti-tumor effects by inhibiting angiogenesis [].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a selective phosphodiesterase 2A (PDE2A) inhibitor. Researchers hypothesize that selective PDE2A inhibition could offer a novel approach to treating cognitive impairment in neuropsychiatric and neurodegenerative disorders. This is achieved by augmenting cyclic nucleotide signaling pathways in brain regions linked to learning and memory [].

Relevance: While structurally distinct from 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide, TAK-915 served as the basis for designing a new series of lead compounds with distinct structures []. This research aimed to discover new PDE2A inhibitors, highlighting a potential area of interest for compounds structurally related to 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide, particularly if they exhibit PDE2A inhibitory activity.

N-[(4-Trifluoro-methyl)phenyl]-3-pyrrolidino-2-butenamide (6)

Compound Description: This compound serves as a crucial intermediate in the synthesis of the antiarthritic prodrug 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide [].

2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (2)

Compound Description: This compound exhibits anti-inflammatory properties and is recognized as an anti-inflammatory agent []. It acts as the active metabolite of the prodrug 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide [].

5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (1)

Compound Description: This compound serves as a well-established prodrug for the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide [].

N-[3,5-Bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1)

Compound Description: This compound acts as an inhibitor of transcription mediated by both NF-κB and AP-1 transcription factors []. Researchers investigated its structure-activity relationships to enhance its oral bioavailability [].

Relevance: While structurally different from 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide, this compound's structure-activity relationship (SAR) studies provide valuable insights. Notably, replacing the 2-chloro substituent with fluorine maintained activity, while other 2-position substitutions led to activity loss []. Additionally, the 4-position trifluoromethyl group tolerated substitutions with methyl, ethyl, chlorine, or phenyl without significant activity loss []. These findings offer guidance for exploring structural modifications in 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide to potentially enhance its properties.

4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide p-toluenesulfonate (Sorafenib tosylate)

Compound Description: Sorafenib tosylate is a medication used to treat hepatocellular carcinoma and renal cell carcinoma in humans. A crystalline β-modification of Sorafenib tosylate exhibits higher biological activity than Sorafenib tosylate Form II [].

N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives

Compound Description: This series of compounds underwent molecular docking studies to assess their potential as modulators of glutamate receptors []. Glutamate receptors are implicated in various neurological disorders, making their modulation a target for therapeutic development.

(2R,5S)-4-[4-Cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580)

Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor antagonist []. Unlike bicalutamide, YM580 demonstrated a dose-dependent reduction in rat ventral prostate weight without significantly affecting serum testosterone levels [].

N-(4-Chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide (38k)

Compound Description: 38k is a highly selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitor []. It exhibits potent antitumor activity by inhibiting VEGFR3 signaling, thereby suppressing the growth and metastasis of triple-negative breast cancer [].

Properties

CAS Number

1334376-58-7

Product Name

6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

IUPAC Name

6-methoxy-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

Molecular Formula

C13H10F3N3O2

Molecular Weight

297.237

InChI

InChI=1S/C13H10F3N3O2/c1-21-11-7-6-10(18-19-11)12(20)17-9-4-2-8(3-5-9)13(14,15)16/h2-7H,1H3,(H,17,20)

InChI Key

YGCROTQPZGPPED-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.